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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and

development of IMP-1088, a potent, first-in-class dual inhibitor of human N-

myristoyltransferases 1 and 2 (NMT1 and NMT2). By targeting host cell machinery, IMP-1088
represents a promising strategy for the development of broad-spectrum antiviral therapeutics

with a potentially high barrier to resistance.

Introduction
IMP-1088 is a small molecule inhibitor that prevents the production of infectious virus particles

by blocking the myristoylation of viral proteins essential for capsid assembly.[1] This host-

centric approach circumvents the challenge of viral diversity and the rapid emergence of

resistance often seen with direct-acting antiviral agents.[2] Initially developed as a probe to

study N-myristoylation in parasitic diseases, its potent activity against human NMTs has led to

its exploration as a broad-spectrum antiviral. This document details the scientific journey of

IMP-1088, from its rational design to its demonstrated efficacy against a range of viruses in

preclinical studies.

Discovery and Optimization
The discovery of IMP-1088 was a result of a sophisticated fragment-based drug discovery

campaign. The process began with the identification of weakly binding fragments that showed
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cooperative binding to the NMT enzyme. Through structure-guided fragment linking and

subsequent optimization of the linker geometry, a significant increase in potency was achieved.

The initial hit compound, IMP-72, was optimized through several iterations, including the

creation of analogues like IMP-994 and the fragment-linked compound IMP-917. This rational

design process, guided by X-ray crystallography, ultimately led to the synthesis of IMP-1088, a

picomolar inhibitor of both human NMT isoforms.[3]
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Figure 1: Fragment-based discovery workflow of IMP-1088.
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Mechanism of Action
IMP-1088 exerts its antiviral effect by inhibiting the host's N-myristoyltransferases (NMT1 and

NMT2). N-myristoylation is a crucial co- and post-translational modification where myristate, a

14-carbon saturated fatty acid, is attached to the N-terminal glycine of a protein. Many viruses

hijack the host's NMT enzymes to myristoylate their own proteins, a step that is essential for

viral capsid formation, assembly, and subsequent infectivity.[1]

By binding to the protein substrate pocket of NMT, IMP-1088 blocks the myristoylation of key

viral proteins, such as the capsid precursor protein VP0 in rhinoviruses and the L1 protein in

vaccinia virus.[3][4] This inhibition prevents the proper assembly of the viral capsid, leading to

the production of non-infectious virions.[4] This mechanism has been demonstrated to be

effective against a variety of viruses, including rhinoviruses, poliovirus, foot-and-mouth disease

virus, and poxviruses.[1][3]
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Figure 2: Signaling pathway of IMP-1088's antiviral mechanism.

Quantitative Data
IMP-1088 has demonstrated exceptional potency against human NMT enzymes and potent

antiviral activity in various cellular assays. The following tables summarize the key quantitative

data reported in the literature.
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Table 1: In Vitro Enzymatic and Cellular Potency of IMP-1088

Parameter Target/Assay Value Reference

IC50
Human NMT1

(HsNMT1)
<1 nM [5]

IC50
Human NMT2

(HsNMT2)
<1 nM [5]

Kd
Human NMT1

(HsNMT1)
<210 pM [5]

IC50

Rhinovirus-induced

Cytopathic Effect

(CPE)

17 nM [5]

IC50
Single-cycle

Rhinovirus Production
5.8 nM [3]

EC50
Vaccinia Virus (VACV)

Infection
0.1 µM [4]

Table 2: Antiviral Spectrum of IMP-1088

Virus Family Virus
Key Myristoylated
Protein

Reference

Picornaviridae
Rhinovirus (multiple

serotypes)
VP0 [3]

Picornaviridae Poliovirus VP0 [3]

Picornaviridae
Foot-and-Mouth

Disease Virus
VP0 [3]

Poxviridae Vaccinia Virus (VACV) L1, A16, G9 [2][4]

Arenaviridae
Lassa Virus, Junin

Virus

Z matrix protein, GP1

signal peptide
[1]
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of IMP-
1088.

Quantitative Chemical Proteomics for N-Myristoylation
This protocol allows for the identification and quantification of N-myristoylated proteins in host

cells and viruses.

Metabolic Labeling:

Culture cells (e.g., HeLa) to the desired confluency.

Infect cells with the virus of interest (e.g., Rhinovirus RV-A16 at a multiplicity of infection

(MOI) of 20) for a specified period (e.g., 6 hours).

During infection, supplement the culture medium with an alkyne-tagged myristic acid

analog, such as YnMyr.

In parallel, treat a set of infected cells with IMP-1088 (e.g., 50 nM) and a control set with

DMSO.

Cell Lysis and Protein Quantification:

Harvest and lyse the cells.

Determine the total protein concentration of the lysates using a BCA assay.

Click Chemistry and Enrichment:

To 300 µg of total protein lysate, add copper-catalyzed azide-alkyne cycloaddition

(CuAAC) ligation reagents, including an azide-biotin capture reagent.

Incubate for 1 hour at room temperature to ligate the biotin tag to the YnMyr-labeled

proteins.

Precipitate the proteins and wash the pellet with cold methanol.
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Mass Spectrometry Analysis:

Resuspend the protein pellet and proceed with standard proteomics sample preparation

(e.g., trypsin digestion).

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Perform label-free quantification (LFQ) to compare the abundance of identified proteins

between the IMP-1088-treated and control samples to identify proteins whose

myristoylation is inhibited.[2]

Viral Replication and Titer Assays
These assays are used to determine the effect of IMP-1088 on the production of infectious

virus particles.

Single-Cycle Replication Assay:

Seed host cells (e.g., HeLa) in multi-well plates.

Infect the cells with the virus at a high MOI (e.g., 20) to ensure a single synchronous round

of infection.

Add serial dilutions of IMP-1088 or DMSO (vehicle control) to the wells.

Incubate for a period equivalent to one viral replication cycle (e.g., 6-7 hours for

rhinovirus).

Harvest the cells and subject them to freeze-thaw cycles to release the virus particles.

Endpoint Titration (TCID50 Assay):

Serially dilute the viral lysates from the single-cycle replication assay.

Add the dilutions to fresh host cells in a 96-well plate.

Incubate for several days and then assess the cytopathic effect (CPE) in each well.
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Calculate the 50% tissue culture infectious dose (TCID50) per ml to determine the viral

titer.

Plot the viral titers against the IMP-1088 concentration to determine the IC50 value.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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